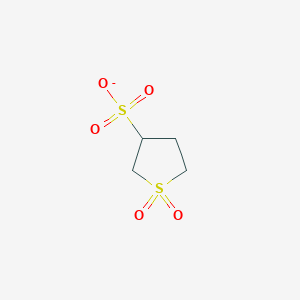![molecular formula C19H22N2O7S2 B11612757 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(2-hydroxy-ethyl)-methyl-amide]](/img/structure/B11612757.png)
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(2-hydroxy-ethyl)-methyl-amide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(2-hydroxy-ethyl)-methyl-amide] is a complex organic compound with a unique structure that includes a fluorene core substituted with sulfonic acid and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(2-hydroxy-ethyl)-methyl-amide] typically involves multiple steps. One common method includes the sulfonation of fluorene to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the introduction of the amide groups through a reaction with appropriate amines under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(2-hydroxy-ethyl)-methyl-amide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonic acid and amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(2-hydroxy-ethyl)-methyl-amide] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(2-hydroxy-ethyl)-methyl-amide] involves its interaction with specific molecular targets. The sulfonic acid and amide groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-(2,6-dimethyl-phenyl) ester
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-(4-acetylamino-phenyl) ester
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-(2-chloro-phenyl) ester
Uniqueness
Compared to similar compounds, 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(2-hydroxy-ethyl)-methyl-amide] stands out due to its specific functional groups that confer unique reactivity and interaction profiles. The presence of both sulfonic acid and amide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C19H22N2O7S2 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-N,7-N-bis(2-hydroxyethyl)-2-N,7-N-dimethyl-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C19H22N2O7S2/c1-20(7-9-22)29(25,26)13-3-5-15-16-6-4-14(30(27,28)21(2)8-10-23)12-18(16)19(24)17(15)11-13/h3-6,11-12,22-23H,7-10H2,1-2H3 |
Clave InChI |
PHJPLNYIGUNYLL-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11612677.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612681.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11612688.png)
![(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612693.png)
![{2-(4-methoxyphenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11612710.png)
![(3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11612716.png)
![3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11612722.png)
![1-[6-(4-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11612733.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11612739.png)
![Ethyl 4-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B11612745.png)
![3-Phenyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11612746.png)
![2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B11612750.png)

